N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
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Overview
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . The 1,2,3-triazole ring, in particular, contains two carbon and three nitrogen atoms . These compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including the 1,2,3-triazole ring, a carbonyl group, and a cyclopropane ring. The exact structure would need to be determined using techniques such as NMR, IR, and MS spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of 1,2,3-triazole compounds include a high degree of aromaticity and the ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized various heterocyclic compounds, exploring their potential as antimicrobial and antifungal agents. For example, Patel et al. (2015) synthesized heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives and evaluated their antimicrobial activities against gram-positive and gram-negative bacteria and various fungi Patel & Patel, 2015.
Synthesis and Biological Activities
The synthesis of novel pyrazoles, pyrimidines, and triazoles has been a significant focus, with many studies aiming to explore their biological activities, including antitumor and antimicrobial effects. For instance, Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and evaluated their cytotoxic effects against human breast and liver carcinoma cell lines, showing comparable inhibition effects to 5-fluorouracil Riyadh, 2011.
Novel Syntheses and Reactions
Advanced synthetic methodologies have been developed for constructing complex heterocyclic systems. For example, Chang et al. (2003) discussed novel syntheses and reactions of tetrahydroisothiazolopyrimidines and aza-oxa-thiaindenes, showcasing the versatility of heterocyclic compounds in organic synthesis Chang, Cho, & Kim, 2003.
Mechanism of Action
Target of Action
The compound, N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide, is a triazole derivative . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
The mode of action of triazole compounds generally involves the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . For instance, one study showed that a triazole analog formed hydrogen bonding and hydrophobic interaction with certain residues of an enzyme . .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their broad biological activities . They have been reported to exhibit antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . .
Result of Action
The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Triazole compounds have been reported to show cytotoxic activity against various cancer cell lines and to reduce certain protein levels . .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential biological activities. Given the wide range of biological activities exhibited by triazole compounds, this could include potential applications in medicinal chemistry .
properties
IUPAC Name |
N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-19-6-10(17-18-19)13(22)20-5-4-9-11(7-20)23-14(15-9)16-12(21)8-2-3-8/h6,8H,2-5,7H2,1H3,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEIGAHOQOQXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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